![molecular formula C19H20Cl2O3 B5236938 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. It is classified as a COX-2 inhibitor, which means that it selectively inhibits the cyclooxygenase-2 enzyme that is responsible for the production of inflammatory prostaglandins. In
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Diclofenac has also been used in veterinary medicine for the treatment of pain and inflammation in animals.
Wirkmechanismus
Diclofenac works by selectively inhibiting the cyclooxygenase-2 enzyme, which is responsible for the production of inflammatory prostaglandins. By reducing the production of these prostaglandins, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene reduces inflammation, pain, and fever. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Diclofenac has also been shown to reduce the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been extensively studied, and its effects are well-documented. However, there are also limitations to the use of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene in lab experiments. For example, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have variable effects on different cell types, which may limit its usefulness in certain experiments. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene. One area of research is the development of novel formulations of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene's potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. In addition, further research is needed to fully understand the mechanisms underlying 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene's anti-inflammatory effects, as well as its off-target effects. Finally, research is needed to determine the optimal dosages and durations of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene treatment for various conditions.
Synthesemethoden
Diclofenac can be synthesized through various methods, including the reaction of 2,6-dichloroaniline with 4-allyl-2-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol. Another method involves the reaction of 2,6-dichloroaniline with 4-allyl-2-methoxyphenol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 3-chloro-1,2-epoxypropane. Both methods result in the formation of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene as a white crystalline powder.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-3-6-14-9-10-17(18(13-14)22-2)23-11-5-12-24-19-15(20)7-4-8-16(19)21/h3-4,7-10,13H,1,5-6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFFWBGRWFNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
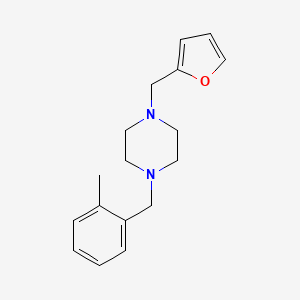
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
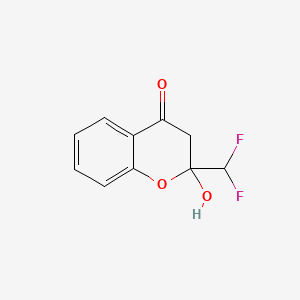
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
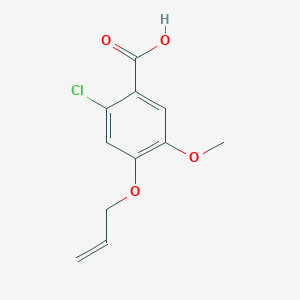
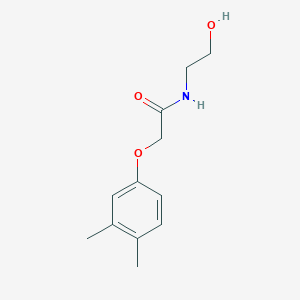

![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
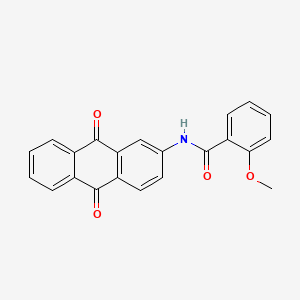
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)